

Structural Elucidation of Oroxylin A 7-O-glucoside: A Comparative NMR Spectroscopic Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Oroxylin 7-O-glucoside

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This guide provides a comprehensive comparison of the nuclear magnetic resonance (NMR) spectroscopic data for Oroxylin A and its glycosylated form, Oroxylin A 7-O-glucoside. The structural confirmation of the glucoside linkage is detailed through an analysis of 1D and 2D NMR data, offering a valuable resource for the identification and characterization of this significant flavonoid glycoside.

Introduction

Oroxylin A is a flavone found in several medicinal plants, including *Scutellaria baicalensis*. Its glycosylated form, Oroxylin A 7-O-glucoside, is also a naturally occurring compound with various biological activities. The precise structural determination of these compounds is crucial for understanding their structure-activity relationships and for the development of new therapeutic agents. NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of such natural products. This guide presents a comparative analysis of the ^1H and ^{13}C NMR data of Oroxylin A and Oroxylin A 7-O-glucoside, highlighting the key spectral changes upon glycosylation.

Comparative NMR Data Analysis

The structural differences between Oroxylin A and Oroxylin A 7-O-glucoside are clearly reflected in their respective NMR spectra. The addition of a glucose moiety at the 7-position of the flavone backbone induces characteristic shifts in the signals of the A-ring and introduces new signals corresponding to the sugar unit.

Data Presentation

The ^1H and ^{13}C NMR chemical shifts for Oroxylin A and Oroxylin A 7-O-glucoside, recorded in DMSO- d_6 , are summarized in the tables below for easy comparison.

Table 1: ^1H NMR Chemical Shift Data (δ , ppm) in DMSO- d_6

Position	Oroxylin A	Oroxylin A 7-O-glucoside	$\Delta\delta$ (ppm)
3	6.82 (s)	6.95 (s)	+0.13
8	6.55 (s)	6.82 (s)	+0.27
2', 6'	8.05 (m)	8.08 (m)	+0.03
3', 4', 5'	7.55 (m)	7.58 (m)	+0.03
5-OH	12.78 (s)	12.95 (s)	+0.17
6-OCH ₃	3.75 (s)	3.89 (s)	+0.14
1"	-	5.08 (d, J=7.5 Hz)	-
2"	-	3.45 (m)	-
3"	-	3.40 (m)	-
4"	-	3.29 (m)	-
5"	-	3.58 (m)	-
6"a	-	3.72 (m)	-
6"b	-	3.52 (m)	-

Table 2: ^{13}C NMR Chemical Shift Data (δ , ppm) in DMSO- d_6

Position	Oroxylin A	Oroxylin A 7-O-glucoside	$\Delta\delta$ (ppm)
2	163.5	163.8	+0.3
3	104.5	105.2	+0.7
4	182.2	182.4	+0.2
5	152.8	152.5	-0.3
6	131.5	132.1	+0.6
7	157.8	158.5	+0.7
8	94.5	95.1	+0.6
9	152.5	152.9	+0.4
10	105.0	105.8	+0.8
1'	131.0	131.2	+0.2
2', 6'	126.5	126.8	+0.3
3', 5'	129.2	129.5	+0.3
4'	132.0	132.3	+0.3
6-OCH ₃	60.5	60.8	+0.3
1"	-	100.5	-
2"	-	73.2	-
3"	-	76.5	-
4"	-	69.6	-
5"	-	77.2	-
6"	-	60.7	-

Note: The chemical shift values for Oroxylin A and Oroxylin A 7-O-glucoside have been compiled from various sources and may have been recorded under slightly different

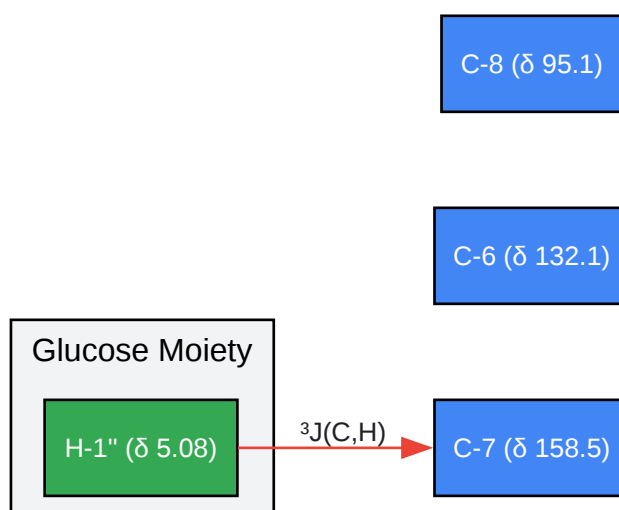
experimental conditions. The primary source for Oroxylin A ^{13}C NMR data is SpectraBase. The data for Oroxylin A 7-O-glucoside is a composite from several literature sources.

Structural Confirmation by 2D NMR

The key to confirming the position of the glycosidic linkage is the analysis of long-range correlations in the Heteronuclear Multiple Bond Correlation (HMBC) spectrum. The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart.

HMBC Signaling Pathway for Glycosylation Site Confirmation

The following diagram illustrates the crucial HMBC correlation that confirms the attachment of the glucose moiety to the 7-position of the Oroxylin A backbone.



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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com